3-Mercapto-2-butanol

Catalog No.
S1941493
CAS No.
54812-86-1
M.F
C4H10OS
M. Wt
106.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-2-butanol

CAS Number

54812-86-1

Product Name

3-Mercapto-2-butanol

IUPAC Name

3-sulfanylbutan-2-ol

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3

InChI Key

MJQWABQELVFQJL-UHFFFAOYSA-N

SMILES

CC(C(C)S)O

Solubility

insoluble in water; miscible in alcohol and fat

Canonical SMILES

CC(C(C)S)O

Application in Postharvest Biology and Technology

Application in Flavoring Agents

Application in Chemical Synthesis

3-Mercapto-2-butanol, with the chemical formula C₄H₁₀OS, is characterized by the presence of a thiol group (-SH) attached to a butanol backbone. This compound exists as a mixture of isomers and is typically encountered as a colorless liquid at room temperature. It is known for its strong odor and potential skin irritation properties .

Due to the lack of research on 3-Mercapto-2-butanol, its mechanism of action in any biological system is unknown.

  • Flammability: Likely combustible based on the presence of a carbon chain [].
  • Odor: The thiol group is known for its unpleasant odor, similar to rotten eggs [].
  • Skin and eye irritation: Thiols can irritate skin and eyes upon contact [].
Due to its thiol functional group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Oxidation: Under oxidative conditions, 3-Mercapto-2-butanol can be converted into disulfides or sulfonic acids.
  • Esterification: It can react with carboxylic acids to form thioesters.

These reactions make it valuable in synthetic organic chemistry and industrial applications.

Research indicates that 3-Mercapto-2-butanol exhibits significant biological activity. Notably, it has been identified as a competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. This inhibition suggests its potential use as an anti-browning agent in food preservation . Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress.

3-Mercapto-2-butanol can be synthesized through several methods:

  • From Butyric Acid: A common laboratory method involves the reduction of butyric acid using thiourea.
  • From 2-Bromobutane: Another method involves the reaction of 2-bromobutane with sodium hydrosulfide.
  • Via Grignard Reagent: Reacting a Grignard reagent derived from butanol with hydrogen sulfide can also yield this compound.

These synthesis routes allow for the production of 3-Mercapto-2-butanol in varying purities and quantities depending on the desired application.

3-Mercapto-2-butanol finds applications across several domains:

  • Food Industry: As an anti-browning agent to enhance the shelf life and aesthetic quality of fresh-cut fruits and vegetables.
  • Cosmetics: Utilized for its antioxidant properties in skincare formulations.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity against oxidative stress.

Studies have shown that 3-Mercapto-2-butanol interacts with various biological systems. Its role as an inhibitor of polyphenol oxidase highlights its significance in food chemistry. Furthermore, research into its antioxidant capabilities suggests potential interactions with free radicals, which could be beneficial in reducing oxidative damage in biological tissues .

Several compounds share structural or functional similarities with 3-Mercapto-2-butanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Mercapto-1-butanolC₄H₁₀OSContains a thiol group at the terminal position
3-Mercapto-1-propanolC₃H₈OSShorter carbon chain; used in flavoring
3-Mercapto-2-methyl-1-butanolC₅H₁₂OSContains an additional methyl group

The uniqueness of 3-Mercapto-2-butanol lies in its specific structure that allows it to effectively inhibit polyphenol oxidase while also serving as a versatile building block in organic synthesis.

3-Mercapto-2-butanol is systematically named (2R,3S)-3-sulfanylbutan-2-ol in accordance with IUPAC guidelines. This nomenclature reflects the compound’s structural features: a four-carbon chain (butan), a hydroxyl (-OH) group at position 2, and a sulfanyl (-SH) group at position 3. The stereochemical descriptors (2R,3S) indicate the spatial arrangement of substituents around the chiral centers at carbons 2 and 3.

Alternative common names include 2-mercapto-3-butanol and 3-mercapto-2-butanol, though the IUPAC name is preferred for clarity. The suffix -thiol (or -sulfanyl) denotes the sulfur-containing functional group, while -ol signifies the hydroxyl group.

Molecular Formula and Stereochemical Configurations

PropertyValueSource
Molecular FormulaC₄H₁₀OS
Molecular Weight106.18–106.19 g/mol
Chiral CentersC2 (R/S) and C3 (S/R)

The compound exists as two enantiomers:

  • (2R,3S)-3-sulfanylbutan-2-ol
  • (2S,3R)-3-sulfanylbutan-2-ol

These stereoisomers arise due to the tetrahedral geometry of the carbon atoms at positions 2 and 3, which are bonded to four distinct groups: a methyl group, a hydroxyl group, a sulfanyl group, and a hydrogen atom.

Functional Group Analysis: Thiol and Hydroxyl Moieties

3-Mercapto-2-butanol contains two reactive functional groups:

  • Thiol (-SH) Group
    • Location: Carbon 3
    • pKa: ~10 (acidic compared to alcohols)
    • Reactivity: Participates in oxidation (to disulfides), nucleophilic substitution, and metal coordination.
  • Hydroxyl (-OH) Group
    • Location: Carbon 2
    • pKa: ~16–18 (typical for secondary alcohols)
    • Reactivity: Undergoes oxidation to ketones or reduction to alkanes.

The thiol group’s lower pKa relative to the hydroxyl group makes it more prone to deprotonation, forming a thiolate anion (R-S⁻) in basic conditions.

Isomeric Forms and Stereoisomerism

Isomer TypeDescription
Enantiomers(2R,3S) and (2S,3R) forms; mirror images.
DiastereomersNot applicable (no additional stereocenters).

The compound is often synthesized as a racemic mixture (1:1 ratio of enantiomers) unless chiral catalysts or starting materials are employed.

XLogP3

0.7

Density

1.010-1.017

GHS Hazard Statements

Aggregated GHS information provided by 1439 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37887-04-0
54812-86-1

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

Explore Compound Types